molecular formula C21H40N2O5 B1396038 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate CAS No. 69912-63-6

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

Cat. No.: B1396038
CAS No.: 69912-63-6
M. Wt: 400.6 g/mol
InChI Key: IHZHDSHEYMELJP-ZCMDIHMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a useful research compound. Its molecular formula is C21H40N2O5 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of the amino acid serine . Amino acids and their derivatives play crucial roles in various biological processes, often interacting with enzymes, receptors, and transport proteins.

Mode of Action

Boc-L-Ser(Me)-OH DCHA is a tert-butoxycarbonyl (Boc) derivative of serine . The Boc group is a protective group used in organic synthesis. It’s used to prevent unwanted reactions from occurring at the amino group during peptide synthesis . The Boc group can be removed under acidic conditions when it’s no longer needed .

Pharmacokinetics

The Boc group in Boc-L-Ser(Me)-OH DCHA may influence its pharmacokinetic properties by affecting its solubility, stability, and membrane permeability .

Action Environment

The action, efficacy, and stability of Boc-L-Ser(Me)-OH DCHA can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The Boc group in Boc-L-Ser(Me)-OH DCHA can be removed under acidic conditions , which means the compound’s activity could be influenced by the pH of its environment.

Biological Activity

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₂₁H₄₀N₂O₅
  • Molecular Weight: 400.55 g/mol
  • CAS Number: 1464025-91-9

The biological activity of this compound can be attributed to its interaction with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can enhance the compound's stability and bioavailability. The methoxy group is believed to play a role in modulating the compound's lipophilicity, influencing its ability to penetrate biological membranes.

Pharmacological Activity

Research has indicated that derivatives of dicyclohexylamine exhibit a range of pharmacological effects, including:

  • Antiviral Activity: Some studies suggest that compounds related to dicyclohexylamine can inhibit viral replication. For instance, certain peptidomimetic inhibitors have shown promising results against SARS-CoV-2 protease with IC50 values in the low nanomolar range . This highlights the potential for dicyclohexylamine derivatives in antiviral drug development.
  • Cytotoxicity: In vitro studies have demonstrated that certain derivatives do not exhibit significant cytotoxicity, making them suitable candidates for further pharmacological evaluation .

Case Studies

  • Antiviral Efficacy Against SARS-CoV-2:
    • A study synthesized several peptidomimetic inhibitors based on the structure of dicyclohexylamine derivatives. Among these, compounds showed IC50 values of 18.06 nM and 22.42 nM against SARS-CoV-2 3CL protease, indicating strong inhibitory activity .
    • These compounds also demonstrated significant antiviral activity with EC50 values of 313.0 nM and 170.2 nM, outperforming existing antiviral agents like nirmatrelvir .
  • Metabolic Stability and Pharmacokinetics:
    • Research into the metabolic stability of these compounds revealed favorable pharmacokinetic profiles. For instance, one derivative exhibited a half-life (T1/2) of 78.89 minutes in human liver microsomes, suggesting good metabolic stability which is crucial for drug development .

Data Tables

StudyCompoundIC50 (nM)EC50 (nM)T1/2 (min)Remarks
Compound 1a18.06313.078.89Strong antiviral activity
Compound 2b22.42170.2652.17Improved metabolic stability

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZHDSHEYMELJP-ZCMDIHMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705349
Record name N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69912-63-6
Record name N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Reactant of Route 2
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Reactant of Route 3
Reactant of Route 3
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Reactant of Route 4
Reactant of Route 4
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Reactant of Route 5
Reactant of Route 5
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Reactant of Route 6
Reactant of Route 6
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.